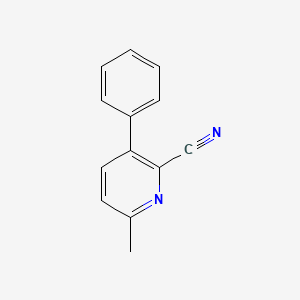
N-(4-Methyl-1H-imidazol-5-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methyl-1H-imidazol-5-yl)formamide is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Methyl-1H-imidazol-5-yl)formamide can be synthesized through several methods. One common approach involves the condensation of 4-methylimidazole with formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the formamide group.
Another method involves the use of 4-methylimidazole and formamide in the presence of a dehydrating agent, such as phosphorus oxychloride or thionyl chloride. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methyl-1H-imidazol-5-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
N-(4-Methyl-1H-imidazol-5-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Methyl-1H-imidazol-5-yl)formamide involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The imidazole ring can also interact with metal ions and other cofactors, modulating the compound’s effects on biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylimidazole: A precursor in the synthesis of N-(4-Methyl-1H-imidazol-5-yl)formamide, known for its role in various chemical reactions.
Imidazole-4-carboxaldehyde: Another related compound with a formyl group attached to the imidazole ring.
4-Methyl-5-imidazolecarboxaldehyde: Similar in structure but with a carboxaldehyde group instead of a formamide group.
Uniqueness
This compound is unique due to the presence of the formamide group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
N-(5-methyl-1H-imidazol-4-yl)formamide |
InChI |
InChI=1S/C5H7N3O/c1-4-5(8-3-9)7-2-6-4/h2-3H,1H3,(H,6,7)(H,8,9) |
Clé InChI |
VLAOOQQWQUOYSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-6-methylaniline](/img/structure/B13778980.png)
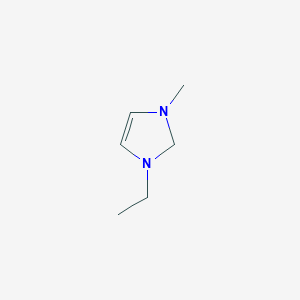

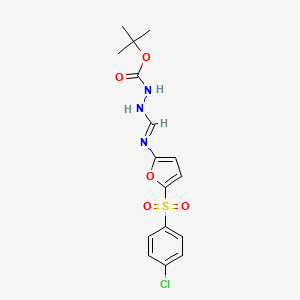
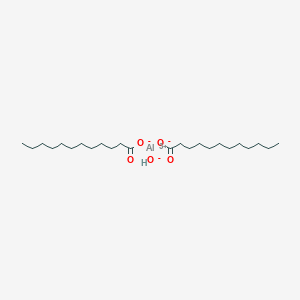
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis[4-(1-methyl-1-phenylethyl)phenolato]-, (T-4)-](/img/structure/B13778993.png)
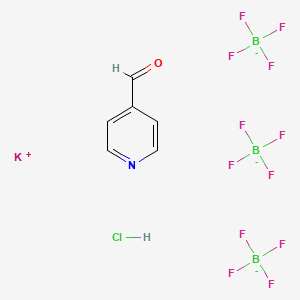
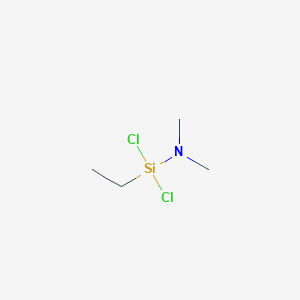
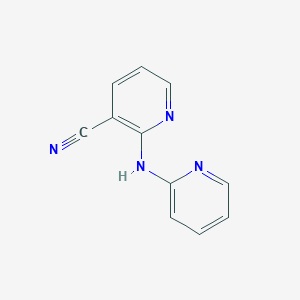



![4-[[4-(2-azaniumylethyl)-4-[1,2-bis(azaniumyl)ethyl]cyclohexa-2,5-dien-1-ylidene]-[4-(diethylamino)phenyl]methyl]benzene-1,3-disulfonate](/img/structure/B13779045.png)
